Pyridine-2-sulfonyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of Pyridine-2-sulfonyl Chloride involves various methods, including the sulfonylation of pyridine N-oxides with sulfonyl chlorides under metal-free conditions at room temperature. This process allows for the generation of a wide variety of 2-sulfonyl pyridines, demonstrating the flexibility and efficiency of using sulfonyl chlorides as sulfonylation reagents (Sun et al., 2015).
Scientific Research Applications
Catalysis in Synthesis: Pyridinium chloride derivatives, such as ionic liquid sulfonic acid functionalized pyridinium chloride, effectively catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015) and hexahydroquinolines (Khazaei et al., 2013).
Organic Synthesis: Pyridine-3-sulfonyl chloride can produce various hydrazones, semicarbazides, and azides, with potential applications in organic synthesis (Cremlyn et al., 1980).
Antibacterial Properties: 2-(phenylsulfonyl)amino pyridine shows potential as an antimicrobial agent against bacteria like Staphylococcus aureus and Escherichia coli (Ijeomah & Tseeka, 2021).
DNA Cleavage Agents: Alkyl and aryl sulfonyl p-pyridine ethanone oximes, derived from pyridine sulfonyl compounds, have been identified as efficient DNA photo-cleavage agents, offering potential applications in biotechnology and medicine (Andreou et al., 2016).
Transition-Metal-Free Amination: Magnesium amides can facilitate the amination of pyridine-2-sulfonyl chloride and related N-heterocycles, leading to a range of 2,3-functionalized pyridines and aza-indoles (Balkenhohl et al., 2017).
Synthesis of Sulfonamides and Sulfonyl Fluorides: Sulfur-functionalized aminoacrolein derivatives efficiently synthesize heterocyclic sulfonamides and sulfonyl fluorides, providing access to compounds with limited chemical stability (Tucker, Chenard, & Young, 2015).
Antibiotic Potential: N-(2-pyridyl)-para-styrene sulfonamide shows potential as a potent antibiotic against Staphylococcus aureus and Escherichia coli (Shafieyoon, Mehdipour, & Tavakol, 2019).
Removal of S-Cysteine Protection: Pyridine sulfenyl chloride derivatives aid in removing S-cysteine protection, allowing for disulfide bond formation in peptides (Castell & Tun-kyi, 1979).
Safety And Hazards
Future Directions
There are several potential future directions for research involving Pyridine-2-sulfonyl Chloride. For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
pyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOGAGLBDBMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396412 | |
Record name | Pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-sulfonyl Chloride | |
CAS RN |
66715-65-9 | |
Record name | Pyridine-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDINE-2-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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